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1-Methyl-L-histidine - 332-80-9

1-Methyl-L-histidine

Catalog Number: EVT-248691
CAS Number: 332-80-9
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-L-histidine is a methylated derivative of the amino acid L-histidine. [, , , , , , , , , , , , , , , , , , , , , , ] It is found naturally as a component of the dipeptides anserine (β-alanyl-1-methyl-L-histidine) and balenine (β-alanyl-3-methyl-L-histidine), primarily in the skeletal muscle and brain tissue of animals. [, , , , , , , , , , , ] 1-Methyl-L-histidine is particularly abundant in chicken breast meat. [, , , ] In scientific research, it serves as a building block for synthesizing anserine and balenine, and as a subject for studying its individual properties and potential applications. [, , , , , ]

Anserine (β-alanyl-1-methyl-L-histidine)

Compound Description: Anserine is a dipeptide composed of β-alanine and 1-methyl-L-histidine. It is found in high concentrations in the skeletal muscle and brain of vertebrates, particularly in chickens. [, , , , , , , , , , , , ] Like carnosine, anserine exhibits antioxidant activity and may play a role in muscle physiology and neurotransmission. [, , , , , , , , , , , , ]

Carnosine (β-alanyl-L-histidine)

Compound Description: Carnosine is a dipeptide similar to anserine but lacking the methyl group on the imidazole ring of the histidine moiety. It is widely distributed in skeletal muscle and brain tissue. [, , , , , , , , , , , , ] Carnosine functions as a cytosolic buffering agent, antioxidant, and potential neurotransmitter. [, , , , , , , , , , , , ]

Balenine (β-alanyl-3-methyl-L-histidine)

Compound Description: Balenine is another naturally occurring imidazole dipeptide similar in structure to carnosine and anserine. It contains a methyl group at the 3 position of the imidazole ring of the histidine moiety. [, ] Balenine is known to inhibit the catalytic activity of Pin1, a peptidyl prolyl cis/trans-isomerase. []

L-Histidine

Compound Description: L-histidine is an essential amino acid and serves as a precursor for the biosynthesis of 1-methyl-L-histidine, carnosine, and anserine. [, , , , , ] It is also a crucial component of various proteins and enzymes.

Compound Description: These are synthetic compounds designed to mimic the oxygen-binding properties of hemoglobin and myoglobin. They consist of a porphyrin ring complexed with iron, with either 1-methyl-L-histidine or 3-methyl-L-histidine attached as an axial ligand. [] The study investigated the influence of the methyl group position on oxygen binding affinity.

N-acetyl-L-alanine

Compound Description: This compound was used as a control in a study investigating the effects of gamma irradiation on different molecules, including 1-methyl-L-histidine. []

L-(+)-tartaric acid

Compound Description: Similar to N-acetyl-L-alanine, this compound served as a control in the gamma irradiation study involving 1-methyl-L-histidine. []

Overview

1-Methyl-L-histidine is a naturally occurring amino acid derivative of histidine, characterized by the methylation of the nitrogen atom in the imidazole ring. It plays a significant role in various biological processes and is particularly noted for its involvement in muscle metabolism and protein synthesis. The compound is classified as a metabolite and is recognized for its potential applications in nutritional science and animal health.

Source

1-Methyl-L-histidine is primarily found in animal tissues, particularly in skeletal muscle, and is produced through the methylation of L-histidine. It is also present in dietary sources such as meat and fish. The compound has been studied extensively in the context of muscle protein turnover and as a biomarker for meat consumption.

Classification

1-Methyl-L-histidine belongs to the class of amino acids and is specifically categorized under non-essential amino acids due to its presence in dietary proteins. Its molecular formula is C7H11N3O2C_7H_{11}N_3O_2, with a molecular weight of approximately 169.18 g/mol.

Synthesis Analysis

Methods

The synthesis of 1-methyl-L-histidine can be achieved through several methods, including chemical synthesis and enzymatic pathways. A notable synthetic route involves the following steps:

  1. Acylation: The starting material undergoes acylation in the presence of a suitable carbonyl reagent under neutral or basic conditions.
  2. Methylation: The acylated intermediate is then reacted with a methylating agent to introduce the methyl group at the nitrogen atom.
  3. Hydrolysis: Subsequent hydrolysis reactions may be performed to yield the final product, ensuring that the desired methylated derivative is obtained with high purity and yield.

Technical details regarding reaction conditions indicate that temperatures can range from -78°C to 150°C, with varying reaction times from 0.5 to 48 hours depending on specific reagents used .

Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-L-histidine features a propanoic acid backbone with an imidazole side chain that includes a methyl group on one of its nitrogen atoms. The structural representation can be described using the following identifiers:

  • SMILES: Cn1cnc(C[C@H](N)C(=O)O)c1
  • InChI: InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1

The stereochemistry around the central carbon atom is indicated by the notation C[C@H](N)C[C@H](N), which specifies that it has a chiral center .

Data

The accurate mass of 1-methyl-L-histidine is calculated to be approximately 169.0851 g/mol, confirming its identity and purity when analyzed using techniques such as mass spectrometry.

Chemical Reactions Analysis

Reactions

1-Methyl-L-histidine participates in various biochemical reactions, particularly those involving protein synthesis and metabolism. Its role as a substrate for enzymes involved in methylation processes highlights its significance in metabolic pathways.

Technical Details:

  • Methylation Reaction: Involves transferring a methyl group from a donor (such as S-adenosylmethionine) to the nitrogen atom of histidine.
  • Degradation Pathways: It can undergo deamination or transamination reactions, leading to various metabolic products.
Mechanism of Action

The mechanism of action for 1-methyl-L-histidine primarily revolves around its function as a metabolite indicative of muscle protein breakdown. It serves as a marker for assessing muscle catabolism and protein turnover rates, especially in studies involving dietary protein intake or muscle wasting conditions.

Process

Upon ingestion, 1-methyl-L-histidine is absorbed into circulation and can be measured in plasma or urine. Its levels are often correlated with dietary intake of meat proteins, making it useful for nutritional assessments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.
  • Storage Conditions: Recommended storage at +4°C to maintain stability.

Chemical Properties

  • pKa Values: Reflects its acidic nature due to the carboxylic acid group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as high-performance liquid chromatography have been employed for quantification and analysis of this compound in biological samples .

Applications

1-Methyl-L-histidine has several scientific applications:

  • Biomarker Research: Used as a biomarker for assessing meat consumption and protein metabolism in both human and animal studies.
  • Nutritional Studies: Investigated for its role in muscle metabolism, particularly in athletes or individuals undergoing physical training.
  • Veterinary Medicine: Applied in studies related to livestock nutrition and health management.
Biosynthesis and Enzymatic Regulation of 1-Methyl-L-Histidine

Role of METTL9 in N1-Specific Histidine Methylation

1-Methyl-L-histidine (1MH) is a post-translational modification (PTM) primarily catalyzed by the methyltransferase METTL9, which exhibits stringent specificity for the N1 position of histidine's imidazole ring. METTL9 mediates the majority of 1MH modifications in mammalian proteomes, as evidenced by global reductions in 1MH levels (>70%) in Mettl9 knockout mice and human cell models [1] [8]. This enzyme targets proteins containing a conserved His-x-His (HxH) motif, where "x" preferentially denotes small amino acids (glycine, alanine, serine). Substitution of the central residue with bulky side chains (e.g., phenylalanine) abolishes methylation activity, highlighting METTL9's steric constraints [1] [3].

Notably, METTL9 methylates both isolated HxH motifs and tandem repeats (HxHxH), with the latter showing enhanced catalytic efficiency due to cooperative substrate binding [3] [8]. Proteomic analyses identify diverse METTL9 substrates, including zinc transporters (SLC39A family), mitochondrial complex subunits (NDUFB3), and immunomodulatory proteins (S100A9). The biological significance of these modifications includes regulation of zinc homeostasis, respiratory chain function, and immune responses [1] [7] [8].

Table 1: Key METTL9 Substrates and Functional Consequences of 1MH Modification

Substrate ProteinHxH Motif PositionBiological Consequence of Methylation
SLC39A7 (ZIP7)His45-His47-His49Reduced zinc affinity; ER stress modulation
S100A9His105-Gly-His107Impaired antimicrobial activity
NDUFB3His4-Ala-His6Enhanced mitochondrial Complex I respiration
ARMC6His261-Ser-His263Unknown function

Structural Insights into METTL9-Substrate Interaction Dynamics

The molecular basis for METTL9's N1-specificity and substrate recognition has been elucidated through X-ray crystallography of human METTL9 bound to S-adenosylhomocysteine (SAH) and HxH-containing peptides. METTL9 adopts a seven-β-strand (7BS) fold characteristic of Class I methyltransferases, with a deep catalytic pocket accommodating the HxH motif [3] [4]. Key structural features include:

  • Asp156-mediated histidine positioning: A conserved aspartate residue (Asp156) hydrogen-bonds with the N3 atom of the target histidine, forcing the N1 atom into proximity with SAH's methyl group. This selective orientation precludes N3-methylation [3] [4].
  • Conformational gating by the "DYR" motif: A dynamic loop (residues Asp175-Tyr176-Arg177) undergoes substrate-induced closure, sequestering the HxH motif from solvent. Mutations in this motif reduce catalytic efficiency by >90% [3] [8].
  • Steric exclusion mechanism: The central "x" residue is buried within a hydrophobic subpocket. Valine or leucine at this position clashes with Phe98 and Leu152, explaining the preference for small residues [3] [4].

Functional consequences of 1MH incorporation include altered metal coordination. Methylation of S100A9's HGH motif reduces zinc-binding affinity by 15-fold, disrupting its dimerization and antimicrobial function [1] [8]. Similarly, 1MH in SLC39A7 impairs zinc transport, triggering endoplasmic reticulum stress and downstream signaling [7].

Kinetic Analysis of Sequential Methylation in Tandem HxH Motifs

METTL9 exhibits unique kinetics when methylating tandem HxH repeats (e.g., HxHxH), characterized by positive cooperativity and directional specificity. Stopped-flow fluorescence assays reveal that METTL9 methylates tandem sites sequentially from the C-terminus to the N-terminus ("C-to-N" directionality). For example, in SLC39A7's His45-His47-His49 motif, His49 is modified first (k~cat~/K~m~ = 4.2 × 10³ M⁻¹s⁻¹), followed by His45 (k~cat~/K~m~ = 1.8 × 10³ M⁻¹s⁻¹) [3] [4].

The mechanism involves:

  • Initial binding via the C-terminal HxH: The unmethylated C-terminal histidine anchors the substrate through salt bridges with METTL9's Arg214.
  • Processive methylation: After the first methylation, conformational changes reposition the N-terminal HxH into the catalytic site without full substrate dissociation.
  • Allosteric enhancement: Methylation of the first histidine increases affinity for the second site by 3.5-fold, attributed to rigidification of the peptide backbone [3] [4].

Table 2: Kinetic Parameters for METTL9-Mediated Methylation

Peptide Substratek~cat~ (min⁻¹)K~m~ (μM)Specificity Constant (k~cat~/K~m~)
SLC39A7 (HGHH motif)12.8 ± 0.938.2 ± 3.10.335 min⁻¹μM⁻¹
S100A9 (HGH motif)8.4 ± 0.752.6 ± 4.80.160 min⁻¹μM⁻¹
ARMC6 (HSH motif)6.2 ± 0.567.3 ± 5.90.092 min⁻¹μM⁻¹

Evolutionary Conservation of Histidine Methylation Pathways in Metazoans

METTL9 orthologs are present across metazoans, including vertebrates, arthropods, and cnidarians, but absent in fungi, plants, and prokaryotes, indicating lineage-specific expansion within animals [1] [9]. Key evolutionary patterns include:

  • Early origin in basal metazoans: Homologs of METTL9 exist in Amphimedon queenslandica (sponge) and Nematostella vectensis (sea anemone), suggesting an ancient role in histidine methylation. These ancestral forms retain the conserved Asp156 and DYR motifs [9].
  • Gene duplication events: Vertebrates possess a single METTL9 gene, while Drosophila melanogaster harbors two paralogs (DmMETTL9A/B) with divergent substrate preferences. This parallels the diversification of HxH-containing proteins in insects [9].
  • Conservation of HxH motifs in substrates: Mitochondrial complex I subunit NDUFB3 contains an identical HAH motif (positions 4–6) in mammals, birds, and fish, correlating with conserved METTL9-dependent regulation of respiration [1] [8].

Notably, histidine methylation's functional roles have diversified evolutionarily:

  • In mammals, 1MH regulates zinc transport and immune responses.
  • In Drosophila, METTL9 orthologs methylate ribosomal proteins, suggesting a role in translational control [9].

Table 3: Evolutionary Distribution of METTL9 and Histidine Methylation

Organism GroupMETTL9 OrthologsConserved SubstratesBiological Functions
MammalsSingle copy (METTL9)SLC39A7, NDUFB3, S100A9Zinc homeostasis, mitochondrial respiration, immunity
BirdsSingle copyNDUFB3 (HAH motif)Mitochondrial respiration
Teleost fishSingle copyS100A9 homologsInnate immunity
InsectsDuplicated (A/B)Ribosomal proteinsTranslational regulation
CnidariansSingle copyUnknownPutative stress response

The persistence of METTL9 for >600 million years underscores the critical role of 1MH in metazoan biology, particularly in regulating metalloproteins and energy metabolism [1] [8] [9].

Properties

CAS Number

332-80-9

Product Name

1-Methyl-L-histidine

IUPAC Name

2-amino-3-(1-methylimidazol-4-yl)propanoic acid

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)

InChI Key

BRMWTNUJHUMWMS-LURJTMIESA-N

SMILES

CN1C=C(N=C1)CC(C(=O)O)N

Synonyms

1-Methyl-L-histidine;1-Methylhistidine;332-80-9;L-1-Methylhistidine;N1-Methyl-L-histidine;pi-methylhistidine;1methylhistidine;1-Methyl-Histidine;4-Methyl-Histidine;1-MHis;1-N-Methyl-L-histidine;N-Methyl-His-OH;(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoicacid;Ntau-Methyl-L-histidine;UNII-583O01BJ32;3-Methyl-L-histidine(archaic);CHEBI:50599;BRMWTNUJHUMWMS-LURJTMIESA-N;L-Histidine,1-methyl-(9CI);Histidine,1-methyl-,L-(8CI);(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoicacid;3-(1-Methylimidazol-4-yl)-L-alanine;L-Histidine,1-methyl-;N|O-Methyl-His-OH;H-His(tau-Me)-OH

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)[O-])[NH3+]

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